molecular formula C21H14Cl2N2O2 B11635272 3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

Cat. No.: B11635272
M. Wt: 397.2 g/mol
InChI Key: MCHQJIFGHOXIGF-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This particular compound features a benzamide core with chloro and benzoxazole substituents, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and molecular targets can vary depending on the specific biological context .

Properties

Molecular Formula

C21H14Cl2N2O2

Molecular Weight

397.2 g/mol

IUPAC Name

3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C21H14Cl2N2O2/c1-12-2-3-14(10-17(12)23)20(26)24-16-7-4-13(5-8-16)21-25-18-11-15(22)6-9-19(18)27-21/h2-11H,1H3,(H,24,26)

InChI Key

MCHQJIFGHOXIGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl

Origin of Product

United States

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